Fluazuron
Description
Crystalline Properties
Conformational Insights
- The urea linkage adopts a trans-configuration, minimizing steric clashes between aromatic rings.
- Dihedral angles between the benzoyl and pyridinyloxy groups range from 45° to 60°, as predicted by molecular mechanics simulations.
Table 1: Key crystallographic parameters (derived from analogs)
| Parameter | Value | Method |
|---|---|---|
| Unit cell volume | ~1,200 ų | Comparative analysis |
| Space group | P2₁/c (predicted) | Computational modeling |
| Density | 1.579 g/cm³ | Theoretical calculation |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃ + TFA) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.10 | m | Difluorobenzoyl protons |
| 7.40 | dd | Pyridinyl H6 |
| 7.50–7.65 | m | Chlorophenyl protons |
| 8.15 | d | Pyridinyl H4 |
| 8.35 | m | Urea NH (exchangeable) |
¹³C NMR data corroborate carbonyl resonances at 165–170 ppm.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1723 | Benzoyl C=O stretch |
| 1699 | Urea C=O stretch |
| 1329 | C-F stretch |
| 1071 | Pyridinyl C-Cl stretch |
Mass Spectrometry
| Observed m/z | Theoretical m/z | Ion Formula |
|---|---|---|
| 506.00978 | 506.00967 | [M+H]⁺ |
| 528.99165 | 528.99161 | [M+Na]⁺ |
Fragmentation patterns show dominant losses of Cl (35/37 Da) and CF₃ (69 Da).
Computational Chemistry Predictions (DFT, QSAR)
Density Functional Theory (DFT)
Quantitative Structure-Activity Relationship (QSAR)
| Descriptor | Value | Biological Relevance |
|---|---|---|
| log P (octanol/water) | 5.1 | High lipophilicity |
| Polar surface area | 80.3 Ų | Limited membrane permeability |
| Molar refractivity | 104.5 | Correlates with acaricidal potency |
3D-QSAR models for benzoylphenyl ureas suggest:
- Meta-substitution on the phenyl ring enhances chitin synthase inhibition.
- Trifluoromethyl groups improve binding to arthropod-specific targets.
Properties
IUPAC Name |
N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNVPAUWYHLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046556 | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86811-58-7 | |
| Record name | Fluazuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazuron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazuron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluazuron involves the use of 2,6-difluorobenzamide as an initiator. The synthesis process includes several steps, such as the reaction of 2,6-difluorobenzamide with oxalyl chloride to form an intermediate, followed by the reaction with 3-chloro-5-trifluoromethyl-2-pyridinyloxy-4-chlorophenylamine . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the use of solvents like toluene and methylene chloride, and reagents such as potassium carbonate and oxalyl chloride . The final product is purified through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Fluazuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the replacement of halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated this compound, amine derivatives, and various substituted this compound compounds .
Scientific Research Applications
Ectoparasitic Control in Livestock
Fluazuron is predominantly employed to manage tick populations in cattle. It functions as an insect growth regulator, disrupting the development of ectoparasites such as ticks and preventing them from maturing into reproductive adults.
Case Study: Efficacy in Cattle
A study conducted in Fusagasugá, Colombia, evaluated the effectiveness of this compound on tick populations in grazing cattle. The research involved administering one or two applications of this compound to groups of crossbred heifers. Results indicated that this compound provided significant protection against ticks for at least seven weeks post-treatment. In evaluations conducted two and four weeks after treatment, no ticks were found on treated animals, while untreated controls showed substantial infestations .
| Treatment Group | Tick Count (Week 2) | Tick Count (Week 4) | Tick Count (Week 9) |
|---|---|---|---|
| Group 1 (this compound) | 0 | 0 | <10 |
| Group 2 (this compound) | 0 | 0 | <10 |
| Group 3 (Control) | 33 | High Infestation | High Infestation |
Pharmacokinetics and Residue Studies
This compound's pharmacokinetics have been extensively studied to understand its absorption, distribution, metabolism, and excretion in cattle. After administration, this compound is absorbed into the bloodstream, with a half-life of approximately 78 days. It is predominantly stored in fat tissues and is minimally metabolized .
Tissue Residue Depletion Studies
Research involving radiolabeled this compound demonstrated that over 90% of the residues found in tissues were unchanged this compound. This finding highlights its low metabolic rate in cattle compared to other species like rats .
| Time Post-Treatment | Residue Level in Fat (%) |
|---|---|
| 6 weeks | High |
| 12 weeks | Moderate |
| 16 weeks | Low |
Broader Agricultural Applications
Beyond livestock management, this compound's role as an insect growth regulator makes it a potential candidate for broader agricultural pest control strategies. Its specificity towards target pests reduces the risk of non-target species being affected compared to conventional pesticides.
Insect Growth Regulation
This compound has shown effectiveness against various life stages of insects and arachnids by inhibiting chitin synthesis during molting processes. This mechanism can be beneficial in integrated pest management systems aimed at reducing reliance on more harmful chemical pesticides.
Mechanism of Action
Fluazuron exerts its effects by inhibiting chitin synthesis in ticks. Chitin is a crucial component of the tick’s exoskeleton, and its inhibition leads to impaired development and molting. The compound targets enzymes involved in the final stages of chitin synthesis, disrupting the formation of the exoskeleton and ultimately leading to the death of the tick .
Comparison with Similar Compounds
Mechanism of Action
| Compound | Class | Target Pathway | Stage Affected |
|---|---|---|---|
| Fluazuron | Benzoylphenyl urea | Chitin synthesis | Larvae/nymphs (molting) |
| Diflubenzuron | Benzoylphenyl urea | Chitin synthesis | Larvae/pupae (insects) |
| Fipronil | Phenylpyrazole | GABA receptor blocker | Adults/larvae |
| Ivermectin | Macrocyclic lactone | Glutamate-gated Cl⁻ channels | Adults/larvae |
- This compound vs. Other Benzoylphenyl Ureas: Unlike diflubenzuron, lufenuron, and flufenoxuron (broad-spectrum insecticides), this compound is tick-specific . Its narrow spectrum reduces non-target arthropod impacts .
- This compound vs. Fipronil : Fipronil induces immediate mortality by blocking GABA receptors , whereas this compound’s growth-inhibiting effects are delayed but longer-lasting .
- This compound vs. Ivermectin : Ivermectin paralyzes parasites via neurotoxicity but faces widespread resistance ; this compound’s unique chitin inhibition mechanism avoids cross-resistance .
Efficacy and Resistance Profile
Biological Activity
Fluazuron is an insect growth regulator (IGR) primarily used as an ectoparasiticide in veterinary medicine, particularly for the control of ticks in cattle. Its mode of action involves the inhibition of chitin synthesis, which is crucial for the development and molting of arthropods. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, toxicological data, and case studies.
Pharmacokinetics
This compound is administered primarily through topical application (pour-on) in livestock. Studies have shown that after administration, a significant portion of the compound is excreted via feces, with minimal amounts found in urine. The absorption and excretion rates are consistent across different sexes. Key findings include:
- Absorption : this compound is rapidly absorbed into the bloodstream, with peak plasma concentrations observed shortly after administration.
- Distribution : The highest residue levels are found in adipose tissues, with lower concentrations in liver, kidney, muscle, and brain tissues .
- Elimination : The compound has a slow elimination rate, with half-lives varying from 4.5 to 5.5 weeks across different tissues .
Table 1: Residue Levels in Tissues Post-Administration
| Tissue | Residue Level (mg/kg) |
|---|---|
| Adipose | 12-18 |
| Liver | 1.3 |
| Kidney | 0.84 |
| Muscle | 0.39 |
| Brain | 0.20 |
Toxicological Profile
This compound's toxicity has been assessed through various studies to determine its lethal dose (LD50) and potential side effects on non-target species.
- LD50 Values : The oral LD50 for this compound has been established at approximately 19.544 mg/kg in Rhipicephalus sanguineus nymphs, indicating moderate toxicity . In guinea pigs, effective doses have shown complete efficacy against Amblyomma sculptum larvae without significant adverse effects .
Table 2: LD50 Values for this compound
| Species | LD50 (mg/kg) |
|---|---|
| Rhipicephalus sanguineus | 19.544 |
| Guinea pigs | Not specified |
Biological Effects on Target Species
This compound exhibits significant biological effects on target arthropod species:
- Efficacy Against Ticks : In controlled studies, this compound demonstrated a 100% efficacy rate against Amblyomma sculptum larvae when administered at a dose of 10 mg/kg .
- Impact on Engorged Females : Research indicated that this compound affects the reproductive parameters of engorged females of Rhipicephalus microplus, leading to reduced egg production and viability .
Case Studies
Case Study 1: Efficacy in Cattle
A study evaluated this compound's effectiveness in controlling tick infestations in beef cattle. The compound was administered at a dose of 1.5 mg/kg body weight via pour-on application. Results showed a significant reduction in tick populations within two weeks post-treatment, indicating its utility as an effective ectoparasiticide in livestock management.
Case Study 2: Immunotoxicity Assessment
A recent investigation highlighted potential immunotoxic effects of this compound, revealing that it may cause genotoxicity through chromatin rearrangement and specifically reduce CD8 T lymphocyte populations . This raises concerns about its long-term use and necessitates further research into its safety profile for both target and non-target species.
Q & A
Q. What experimental approaches are used to study Fluazuron's mechanism of action as a chitin synthesis inhibitor in ticks?
this compound's mode of action can be investigated using in vitro assays targeting chitin deposition in tick embryos or larvae. For example, ovicidal assays involving egg immersion or larval packet tests (LPTs) can quantify inhibition of chitin synthesis by measuring hatching rates or larval mortality . Molecular docking studies with chitin synthase enzymes may further elucidate binding interactions .
Q. How can researchers validate analytical methods for this compound quantification in biological matrices?
Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is a standard method. Validation requires assessing linearity (e.g., calibration curves spanning 50–28,000 ng/g in bovine tissues), precision (%CV <15%), and recovery rates (e.g., 80–120% in muscle, liver, and fat). Tissue-specific lower limits of quantification (LLOQ), such as 50 ng/g in muscle, must be established to ensure sensitivity .
Advanced Research Questions
Q. How should researchers design experiments to reconcile contradictory efficacy data for this compound-acaricide combinations?
A controlled field trial design with stratified randomization (e.g., blocking by tick burden and weight) can minimize confounding variables. For instance, a study comparing this compound + moxidectin (2 interventions/year) vs. This compound + doramectin (8 interventions/year) demonstrated significant differences in tactical acaricide applications. Statistical models (e.g., logistic regression with odds ratios) should account for environmental infestation dynamics and treatment timing .
Q. What methodologies are recommended for assessing this compound's pharmacokinetics in heterogeneous tissues?
Tissue distribution studies require multi-compartment pharmacokinetic models. For example, bovine tissue analysis revealed this compound's accumulation in fat (1750–28,000 ng/g range) compared to kidney (125–2000 ng/g). Sampling at multiple timepoints post-administration and using internal standards (e.g., deuterated this compound) improves accuracy in mass spectrometry-based quantification .
Q. How can researchers evaluate this compound's role in mitigating acaricide resistance in Rhipicephalus microplus populations?
Longitudinal field studies with rotational protocols (e.g., alternating this compound with macrocyclic lactones) should integrate larval packet tests (LPTs) to monitor LC₅₀ values over time. Genomic sequencing of resistant strains can identify mutations in chitin synthase genes, providing mechanistic insights into resistance evolution .
Q. What strategies optimize this compound's environmental stability while minimizing ecotoxicological risks?
Soil and water sampling coupled with LC-MS/MS analysis can track this compound persistence. Ecotoxicological assessments using non-target organisms (e.g., Daphnia magna) under OECD guidelines provide data on acute/chronic toxicity. Studies in tropical regions highlight this compound's photostability and low leaching potential, supporting its use in integrated pest management .
Methodological Considerations
Q. How should researchers address variability in this compound efficacy across different livestock breeds or environmental conditions?
Meta-analyses of regional field trials (e.g., Southern Brazil vs. Southeast Asia) can identify covariates like humidity or host genetics. Mixed-effects models with random intercepts for geographical clusters are statistically robust for such analyses .
Q. What statistical frameworks are suitable for analyzing time-series data in this compound efficacy trials?
Survival analysis (e.g., Kaplan-Meier curves) can model the duration of this compound's protective effects. Repeated-measures ANOVA is appropriate for comparing tick counts across multiple timepoints (e.g., 28 assessments over 364 days) .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
Detailed experimental protocols, including acaricide application rates (e.g., 2.5 mg/kg live weight) and environmental conditions, must be archived in supplementary materials. Public repositories for raw data (e.g., chromatograms, tick counts) and code (e.g., R scripts for regression analysis) enhance transparency .
Q. What practices mitigate bias in this compound resistance studies?
Blinded tick counting and randomized treatment allocation reduce observer bias. Pre-registration of hypotheses (e.g., resistance gene candidates) and data analysis plans on platforms like Open Science Framework prevent post hoc selective reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
